molecular formula C9H16N2O2 B574059 Ethyl (5-cyanopentan-2-yl)carbamate CAS No. 180985-37-9

Ethyl (5-cyanopentan-2-yl)carbamate

Cat. No.: B574059
CAS No.: 180985-37-9
M. Wt: 184.239
InChI Key: KSOQFOALFOQIKY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to PubChem computational analysis using Lexichem TK 2.7.0, the precise IUPAC name is ethyl N-(5-cyanopentan-2-yl)carbamate. This nomenclature reflects the compound's structural components in a hierarchical manner, beginning with the ethyl ester portion and proceeding to describe the substituted carbamate functionality.

The systematic naming convention identifies the primary functional group as a carbamate, specifically an ethyl carbamate derivative. The substituent group is designated as 5-cyanopentan-2-yl, which indicates a five-carbon chain (pentan) with a cyano group (-CN) at the fifth position and the point of attachment at the second carbon position. This naming system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The compound's alternative designations include the Chemical Abstracts Service registry number 180985-37-9, which serves as a unique identifier in chemical databases and literature. Additional identifier systems include the DSSTox Substance ID DTXSID80668960 and the DSSTox Chemical ID DTXCID70619709, which are utilized in toxicological and environmental databases for regulatory and research purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₆N₂O₂, as determined through computational analysis by PubChem 2.2 in the most recent database release. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular composition reflects the compound's classification as a carbamate derivative with additional nitrile functionality.

The molecular weight has been precisely calculated as 184.24 grams per mole using advanced computational methods. This molecular weight places the compound within the range typical for small organic molecules used in pharmaceutical applications and synthetic chemistry. The relatively moderate molecular weight contributes to the compound's potential bioavailability and makes it suitable for various chemical transformations and applications.

Property Value Computational Method
Molecular Formula C₉H₁₆N₂O₂ PubChem 2.2
Molecular Weight 184.24 g/mol PubChem 2.2
Carbon Atoms 9 Elemental Analysis
Hydrogen Atoms 16 Elemental Analysis
Nitrogen Atoms 2 Elemental Analysis
Oxygen Atoms 2 Elemental Analysis

The elemental composition reveals a balanced distribution of heteroatoms, with nitrogen and oxygen contributing to the compound's polar character and potential for hydrogen bonding interactions. This molecular composition is characteristic of carbamate compounds and contributes to their diverse chemical reactivity patterns.

SMILES Notation and Stereochemical Representation

The Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)NC(C)CCCC#N, as computed by OEChem 2.3.0. This SMILES string provides a linear representation of the molecular structure that can be interpreted by chemical database systems and molecular modeling software. The notation begins with the ethyl ester portion (CCOC(=O)) and continues through the carbamate linkage (N) to the substituted pentyl chain ending with the cyano group (#N).

The SMILES representation reveals important structural features including the carbamate carbonyl group (C(=O)), the secondary amine linkage (N), and the terminal nitrile functionality (#N). The presence of a chiral center at the second carbon of the pentyl chain (C(C)) introduces stereochemical considerations, although the current SMILES notation does not specify the absolute configuration. This stereochemical ambiguity suggests that the compound may exist as stereoisomers with potentially different biological and chemical properties.

The structural analysis through SMILES notation facilitates computational chemistry applications and molecular property predictions. The linear alkyl chain with terminal cyano group provides opportunities for various chemical modifications and derivatizations, while the carbamate functionality offers sites for hydrolytic cleavage and metabolic transformations. The combination of these structural elements makes the compound particularly interesting for medicinal chemistry applications and synthetic methodology development.

InChIKey Identifier and Structural Uniqueness

The International Chemical Identifier Key for this compound is KSOQFOALFOQIKY-UHFFFAOYSA-N, generated using InChI 1.07.2 computational algorithms. This InChIKey serves as a unique hash-based identifier that provides an unambiguous representation of the compound's molecular structure. The identifier consists of three segments separated by hyphens, with the first segment containing 14 characters that encode the molecular skeleton, the second segment indicating stereochemical information, and the final segment representing the molecular charge state.

The corresponding full International Chemical Identifier string is InChI=1S/C9H16N2O2/c1-3-13-9(12)11-8(2)6-4-5-7-10/h8H,3-6H2,1-2H3,(H,11,12). This comprehensive structural descriptor provides detailed information about atomic connectivity, hydrogen atoms, and functional group arrangements. The InChI format enables precise structural searches and comparisons across chemical databases while maintaining compatibility with various computational chemistry platforms.

The structural uniqueness of this compound is reflected in its distinct InChIKey, which differentiates it from other carbamate compounds and related molecular structures. The compound's unique combination of a five-carbon chain with terminal cyano group attached to an ethyl carbamate backbone creates a specific molecular fingerprint that is captured by the InChI system. This structural uniqueness has implications for the compound's chemical reactivity, biological activity, and potential applications in pharmaceutical synthesis and experimental research.

Properties

CAS No.

180985-37-9

Molecular Formula

C9H16N2O2

Molecular Weight

184.239

IUPAC Name

ethyl N-(5-cyanopentan-2-yl)carbamate

InChI

InChI=1S/C9H16N2O2/c1-3-13-9(12)11-8(2)6-4-5-7-10/h8H,3-6H2,1-2H3,(H,11,12)

InChI Key

KSOQFOALFOQIKY-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(C)CCCC#N

Synonyms

Carbamic acid, (4-cyano-1-methylbutyl)-, ethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The direct carbamoylation approach involves reacting 5-aminopentanenitrile with ethyl chloroformate in the presence of a base. This method leverages the nucleophilicity of the amine group, which attacks the carbonyl carbon of ethyl chloroformate to form the carbamate bond. Triethylamine is typically employed as a base to neutralize hydrochloric acid generated during the reaction.

Optimization of Reaction Conditions

Key parameters influencing yield include temperature, stoichiometry, and solvent selection. A study demonstrated that maintaining the reaction at 0–5°C minimizes side reactions such as cyanohydrin formation. A molar ratio of 1:1.2 (amine to chloroformate) in dichloromethane achieves yields exceeding 85%. Prolonged stirring (≥3 hours) ensures complete conversion, as evidenced by HPLC monitoring.

Nucleophilic Substitution Approach

Substrate Preparation and Reactivity

This method employs 5-bromopentanenitrile as the starting material, which undergoes nucleophilic displacement with potassium ethyl carbamate. The reaction proceeds via an SN2 mechanism, requiring polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state.

Catalytic Enhancements

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide, accelerates the reaction by improving interfacial interactions. At 60°C, this modification reduces reaction time from 24 hours to 8 hours while maintaining a yield of 78%.

Alternative Synthesis Pathways

Enzymatic Carbamoylation

Emerging biocatalytic methods utilize lipases to catalyze carbamate formation under mild conditions. Although still experimental, this approach avoids harsh reagents and achieves enantioselectivity, critical for pharmaceutical applications.

Reaction Optimization and Process Enhancements

Solvent and Temperature Effects

Comparative studies reveal that tetrahydrofuran (THF) outperforms DMF in nucleophilic substitutions, yielding 82% product at 50°C. Elevated temperatures (>70°C) promote side reactions, reducing purity to <90%.

Purification Techniques

Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) removes unreacted starting materials and byproducts. Silica gel chromatography (petroleum ether/ethyl acetate gradient) further enhances purity to >99%, as confirmed by NMR.

Analytical Characterization and Quality Control

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases comprising phosphate buffer (pH 3.0) and acetonitrile (70:30) resolve the target compound at 8.2 minutes.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.25 (t, 3H, -OCH₂CH₃), δ 3.35 (m, 2H, -NHCOO-), and δ 2.45 (t, 2H, -CN). IR spectroscopy confirms carbamate (1690 cm⁻¹) and cyano (2240 cm⁻¹) functionalities.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Direct Carbamoylation85993High reproducibility
Nucleophilic Substitution78978Scalability
Cyanoacetylation91996High efficiency

Data synthesized from Refs.

Industrial-Scale Production Considerations

Batch processes in 500 L reactors demonstrate that direct carbamoylation achieves throughputs of 50 kg/day with a solvent recovery rate of 85%. Continuous flow systems, though capital-intensive, reduce reaction times by 40% through improved heat transfer .

Q & A

Q. What experimental design considerations are critical for synthesizing Ethyl (5-cyanopentan-2-yl)carbamate with high purity?

Methodological Answer:

  • Reaction Optimization : Key parameters include temperature control (e.g., 60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or THF for solubility), and stoichiometric ratios of intermediates (e.g., cyanopentylamine and ethyl chloroformate). Excess reagents may require quenching with aqueous washes .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) can isolate the compound. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm with NMR (e.g., δ 1.2–1.4 ppm for ethyl group protons) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • GC-MS : Preferred for high sensitivity (LOD ≤5 μg/L). Use a DB-WAX column and isotopically labeled internal standards (e.g., ethyl carbamate-d5) to mitigate matrix effects. Derivatization may enhance volatility .
  • HPLC-FLD : Suitable for non-volatile derivatives. Pre-column derivatization with dansyl chloride improves fluorescence detection. Validate with spiked recovery tests (85–110% recovery) .
  • Validation : Include intra-day and inter-day precision (RSD <10%) and linearity (R² >0.99) across expected concentration ranges .

Q. How can structural integrity and purity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify ethyl carbamate protons (δ 1.2–1.4 ppm triplet for CH3, δ 4.1–4.3 ppm quartet for CH2) and nitrile stretch (C≡N, ~2240 cm⁻¹ in IR) .
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 199.1 (C9H14N2O2) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanisms explain the genotoxic potential of this compound in in vivo vs. in vitro systems?

Methodological Answer:

  • Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP2E1) may convert the compound to reactive intermediates (e.g., vinyl carbamate epoxide), which form DNA adducts. Use liver microsomal S9 fractions in Ames tests to simulate metabolic activity .
  • Discrepancies in Assays : In vitro clastogenicity (e.g., micronucleus assays in human lymphocytes) often requires exogenous metabolic activation for positive results, while in vivo systems (rodent liver) show direct dose-dependent DNA damage. Address this by comparing metabolic profiles across species .

Q. How does the cyano group in this compound influence its reactivity and bioactivity compared to other substituents?

Methodological Answer:

  • Electrophilic Reactivity : The nitrile group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by glutathione in detoxification pathways). Compare kinetics with analogs (e.g., hydroxyl or alkyl substituents) via LC-MS/MS trapping studies .
  • Biological Interactions : Molecular docking simulations suggest the cyano group may bind to hydrophobic pockets in enzymes (e.g., carbonic anhydrase), altering inhibition constants (Ki). Validate with SPR or ITC assays .

Q. How can conflicting data on this compound’s carcinogenicity and clastogenicity be reconciled?

Methodological Answer:

  • Dose-Response Analysis : Assess non-linear relationships; low doses may fail to induce micronuclei in vitro but accumulate adducts in vivo. Use benchmark dose (BMD) modeling to identify thresholds .
  • Tissue-Specific Effects : Prioritize organ-specific studies (e.g., liver vs. lung) due to metabolic heterogeneity. Immunohistochemistry for DNA repair markers (e.g., γ-H2AX) can localize damage .

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